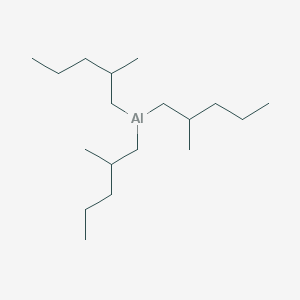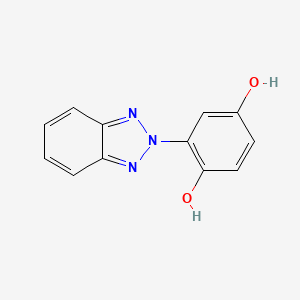
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate is a synthetic compound that belongs to the class of isoalloxazines Isoalloxazines are derivatives of flavins, which are essential cofactors in various biological processes
Méthodes De Préparation
The synthesis of 7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate involves multiple steps. The synthetic route typically starts with the preparation of the isoalloxazine core, followed by the introduction of the chloro and diethylamino groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Applications De Recherche Scientifique
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of isoalloxazines and their derivatives.
Biology: The compound is used in biochemical assays to investigate enzyme activities and interactions.
Mécanisme D'action
The mechanism of action of 7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by interfering with the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate can be compared with other isoalloxazine derivatives, such as:
- 7-Chloro-10-(4-(dimethylamino)-1-methylbutyl)isoalloxazine sulfate
- 7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of chloro and diethylamino groups in this compound makes it distinct and valuable for specific research and industrial purposes .
Propriétés
Numéro CAS |
101651-92-7 |
|---|---|
Formule moléculaire |
C19H26ClN5O6S |
Poids moléculaire |
488.0 g/mol |
Nom IUPAC |
4-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)pentyl-diethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C19H24ClN5O2.H2O4S/c1-4-24(5-2)10-6-7-12(3)25-15-9-8-13(20)11-14(15)21-16-17(25)22-19(27)23-18(16)26;1-5(2,3)4/h8-9,11-12H,4-7,10H2,1-3H3,(H,23,26,27);(H2,1,2,3,4) |
Clé InChI |
AQQZAHFUJIPVSM-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCCC(C)N1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)


![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)



